![molecular formula C24H26N4O4S B15338673 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)](/img/structure/B15338673.png)
3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)
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Description
3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thiadiazole Ring : This five-membered ring contains sulfur and nitrogen atoms and is crucial for the biological activity of the compound.
- Aromatic Phenylene Units : These contribute to the stability and electronic properties of the molecule.
- Aliphatic Alcohol Group : The presence of propanol enhances solubility and may influence biological interactions.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) can inhibit the growth of various cancer cell lines. For instance:
- Ehrlich’s Ascites Carcinoma Cells : Compounds derived from thiadiazoles demonstrated potent cytotoxicity against these cells in vitro .
Antimicrobial Activity
Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity. They have shown effectiveness against:
- Bacterial Strains : Including both Gram-positive and Gram-negative bacteria.
- Fungal Infections : Some derivatives have been effective against common fungal pathogens .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators .
Antiviral Properties
Research highlights that certain thiadiazole derivatives exhibit antiviral activities against viruses such as HIV and influenza. The mechanisms often involve interference with viral replication processes .
Case Studies
The biological activities of 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting enzymes like COX and matrix metalloproteinases (MMPs) disrupts inflammatory pathways.
- DNA Interaction : Thiadiazoles can intercalate with DNA or RNA structures, inhibiting replication in cancerous cells.
- Cell Membrane Disruption : Some derivatives may disrupt microbial cell membranes leading to cell death.
Properties
Molecular Formula |
C24H26N4O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-[4-[5,6-diamino-4-[4-(3-hydroxypropoxy)phenyl]-2,1,3-benzothiadiazol-7-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C24H26N4O4S/c25-21-19(15-3-7-17(8-4-15)31-13-1-11-29)23-24(28-33-27-23)20(22(21)26)16-5-9-18(10-6-16)32-14-2-12-30/h3-10,29-30H,1-2,11-14,25-26H2 |
InChI Key |
SKACMXXBWURLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C3=NSN=C23)C4=CC=C(C=C4)OCCCO)N)N)OCCCO |
Origin of Product |
United States |
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